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molecular formula C8H10Cl2N2O B3345671 4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl- CAS No. 108288-02-4

4-Pyridazineethanol, 3,6-dichloro-beta,beta-dimethyl-

Cat. No. B3345671
M. Wt: 221.08 g/mol
InChI Key: JCUPTUDLHBGJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04791110

Procedure details

To a 5-liter flask were added 341 g. of 2,2-dimethyl-1,3-propanediol, 500 ml. of water, 223 g. of 3,6-dichloropyridazine, 100 ml. of sulfuric acid in 900 ml. of water and 51 g. of silver nitrate. To the mixture was then added, dropwise, with an insulating mantle around the flask, 600 g. of ammonium persulfate dissolved in 1 liter of water. The addition was carried out in about 20 minutes, while the temperature rose from 33° to 86°. When the addition was complete, the insulating mantle was removed and the flask was placed in a water bath to cool it. When the temperature had reached 40°, 1200 ml. of dichloromethane was added and the mixture was stirred for 10 minutes more and filtered through a polypropylene filter pad. The solids were washed with 500 ml. of dichloromethane, and the layers of the combined filtrate were separated. The aqueous layer was extracted with 1 liter of dichloromethane, and the combined organic layers were extracted with 1 liter of water, and dried over sodium sulfate. The solvent was removed under vacuum, to leave 385 g. of a gummy solid. Most of the solid was removed and dissolved in 1200 ml. of toluene at 85°. It was then cooled to 0° and filtered, and the solids were washed with cold toluene and dried under vacuum to obtain 152 g. of the desired intermediate product, 97% pure by nuclear magnetic resonance analysis, m.p. 133°-136°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
[Compound]
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3]O.[Cl:8][C:9]1[N:10]=[N:11][C:12]([Cl:15])=C[CH:14]=1.S(=O)(=O)(O)O.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O.[N+]([O-])([O-])=O.[Ag+]>[Cl:15][C:12]1[N:11]=[N:10][C:9]([Cl:8])=[CH:14][C:3]=1[C:2]([CH2:5][OH:6])([CH3:1])[CH3:7] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CO)(CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Five
Name
desired intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes more
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 5-liter flask were added 341 g
ADDITION
Type
ADDITION
Details
To the mixture was then added
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
rose from 33° to 86°
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the insulating mantle was removed
CUSTOM
Type
CUSTOM
Details
the flask was placed in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool it
CUSTOM
Type
CUSTOM
Details
had reached 40°
ADDITION
Type
ADDITION
Details
of dichloromethane was added
FILTRATION
Type
FILTRATION
Details
filtered through a polypropylene
FILTRATION
Type
FILTRATION
Details
filter pad
WASH
Type
WASH
Details
The solids were washed with 500 ml
CUSTOM
Type
CUSTOM
Details
of dichloromethane, and the layers of the combined filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 1 liter of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the combined organic layers were extracted with 1 liter of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave 385 g
CUSTOM
Type
CUSTOM
Details
Most of the solid was removed
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1200 ml
CUSTOM
Type
CUSTOM
Details
at 85°
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 0°
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solids were washed with cold toluene
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 152 g

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC=1N=NC(=CC1C(C)(C)CO)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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